4-Propionylphenyl methylcarbamate

Catalog No.
S12392894
CAS No.
54266-28-3
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propionylphenyl methylcarbamate

CAS Number

54266-28-3

Product Name

4-Propionylphenyl methylcarbamate

IUPAC Name

(4-propanoylphenyl) N-methylcarbamate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-3-10(13)8-4-6-9(7-5-8)15-11(14)12-2/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

YMKIFSMVMAXVFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)NC

4-Propionylphenyl methylcarbamate is an organic compound belonging to the carbamate family, characterized by its structure which includes a propionyl group attached to a phenyl ring, along with a methyl carbamate moiety. The chemical formula for this compound is C12_{12}H15_{15}N1_{1}O3_{3}. As a carbamate derivative, it exhibits properties typical of this class, such as potential applications in agriculture and pharmaceuticals due to its biological activity.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding alcohol and carbon dioxide.
  • Transcarbamoylation: This reaction involves the transfer of the carbamate group to another nucleophile, often facilitated by catalysts.
  • Decomposition: In high temperatures or specific environments, it may decompose to yield simpler compounds.

These reactions highlight the reactivity of carbamates in synthetic organic chemistry, allowing for their use as intermediates in various chemical processes.

Carbamates, including 4-propionylphenyl methylcarbamate, are known for their biological activities, particularly as insecticides and herbicides. They act primarily by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission that can be toxic to pests. The specific biological activity of 4-propionylphenyl methylcarbamate may vary based on its structural characteristics and substituents.

The synthesis of 4-propionylphenyl methylcarbamate can be achieved through several methods:

  • Direct Reaction:
    • Combining propionyl chloride with phenol followed by reaction with methylamine can yield the desired carbamate.
    • Example reaction:
      C6H5OH+C3H5Cl+CH3NH2C12H15NO3+HCl\text{C}_6\text{H}_5\text{OH}+\text{C}_3\text{H}_5\text{Cl}+\text{CH}_3\text{NH}_2\rightarrow \text{C}_{12}\text{H}_{15}\text{N}\text{O}_3+\text{HCl}
  • One-Pot Synthesis:
    • Utilizing urea and methanol in the presence of appropriate catalysts can facilitate the formation of various carbamates including 4-propionylphenyl methylcarbamate .
  • Catalytic Methods:
    • Recent advancements have introduced metal catalysts that enhance the efficiency and yield of carbamate synthesis from alcohols and amines .

4-Propionylphenyl methylcarbamate has several applications:

  • Agricultural Chemicals: Used as an insecticide due to its efficacy against pests through acetylcholinesterase inhibition.
  • Pharmaceuticals: Potentially serves as a precursor or intermediate in the synthesis of therapeutic agents.
  • Polymer Chemistry: Employed in the production of polymeric materials where carbamate functionalities are beneficial for enhancing material properties.

Interaction studies involving 4-propionylphenyl methylcarbamate often focus on its effects on biological systems:

  • Enzyme Inhibition: Studies have shown that compounds within the carbamate family inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine and associated neurotoxic effects in insects .
  • Toxicological Assessments: Evaluations regarding its safety profile and potential carcinogenicity are essential for regulatory approvals in agricultural applications .

Several compounds share structural characteristics with 4-propionylphenyl methylcarbamate. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Methyl CarbamateSimplest carbamate; derived from methanol and ureaUsed primarily in textiles and polymers .
Carbaryl1-Naphthyl methylcarbamate; widely used insecticideKnown for its broad-spectrum insecticidal activity .
PropoxurPhenyl methylcarbamate with a propan-2-yloxy groupUsed as an insecticide with similar mechanisms .

Uniqueness of 4-Propionylphenyl Methylcarbamate

The uniqueness of 4-propionylphenyl methylcarbamate lies in its specific structural modifications that may enhance its biological activity compared to other carbamates. The presence of a propionyl group may influence its lipophilicity and permeability through biological membranes, potentially leading to different pharmacokinetic properties compared to simpler structures like methyl carbamate or more complex ones like carbaryl.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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